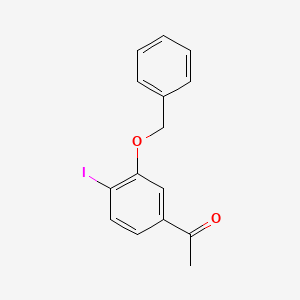
4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine is a chemical compound with the molecular formula C17H17Br2N and a molecular weight of 395.13 g/mol . This compound is part of the acridine family, which is known for its heterocyclic aromatic structure. Acridines are often used in various chemical and biological applications due to their unique properties.
Méthodes De Préparation
The synthesis of 4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine typically involves the bromination of 2,7,9,9-tetramethyl-9,10-dihydroacridine. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and solvent conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Analyse Des Réactions Chimiques
4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bromine, Grignard reagents, and organolithium compounds. The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Acridine derivatives are known for their potential use in biological studies, including as fluorescent probes.
Medicine: Some acridine compounds have shown potential in medicinal chemistry for their antimicrobial and anticancer properties.
Industry: It can be used in the development of dyes and pigments due to its stable aromatic structure
Mécanisme D'action
The mechanism of action of 4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine involves its interaction with molecular targets through its aromatic structure. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application, such as binding to DNA in biological studies or participating in electron transfer reactions in chemical processes .
Comparaison Avec Des Composés Similaires
4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine can be compared with other similar compounds like:
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: This compound also contains bromine atoms and a similar aromatic structure but differs in its substituents and specific applications.
9,9-Dimethylxanthene: Lacks the bromine atoms and has different reactivity and applications.
2,7-Di-tert-butyl-9,9-dimethylxanthene: Similar in structure but with different substituents, leading to variations in chemical behavior and uses.
Propriétés
Formule moléculaire |
C17H17Br2N |
|---|---|
Poids moléculaire |
395.1 g/mol |
Nom IUPAC |
4,5-dibromo-2,7,9,9-tetramethyl-10H-acridine |
InChI |
InChI=1S/C17H17Br2N/c1-9-5-11-15(13(18)7-9)20-16-12(17(11,3)4)6-10(2)8-14(16)19/h5-8,20H,1-4H3 |
Clé InChI |
KMZOQCCBJSDDMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)Br)NC3=C(C2(C)C)C=C(C=C3Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal](/img/structure/B13642223.png)
![1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B13642240.png)



![(1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13642254.png)




